2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

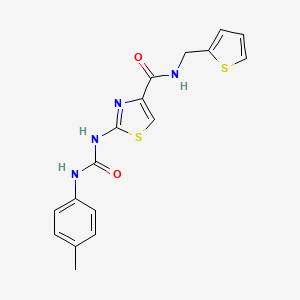

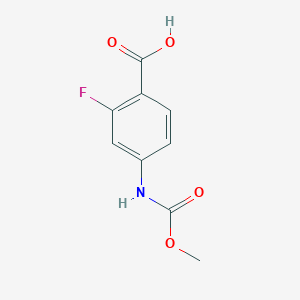

2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C9H7FO4 . It is a solid substance at room temperature .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a fluoro group at the 2-position, a carboxylic acid group at the 4-position, and a methoxycarbonyl group attached to an amino group also at the 4-position .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Its molecular weight is 213.17 .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- 2-Fluoro-4-((methoxycarbonyl)amino)benzoic acid and similar fluorinated compounds are integral in synthesizing diverse molecular structures. For instance, 2-amino-2-(2-fluorophenyl)acetic acid and methyl 4-(fluorocarbonyl)benzoate demonstrate unique structural features such as planar phenylfluorocarbonyl groups, which are crucial in chemical synthesis (Burns & Hagaman, 1993).

Synthesis of Fluorinated Compounds

- Fluorinated benzoic acids like this compound are used in synthesizing various fluorine-bearing compounds, including pyrazolones, pyrimidines, coumarines, and benzothiopyranones, which have diverse applications in medicinal and organic chemistry (Shi, Wang, & Schlosser, 1996).

Herbicide Development

- The introduction of fluorine atoms into benzoic acid derivatives has been shown to significantly alter the herbicidal properties of compounds. Research indicates that fluorinated derivatives like 5-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one exhibit enhanced broad-leaf activity and selectivity in agricultural contexts (Hamprecht, Würzer, & Witschel, 2004).

Metabolism Studies

- Studies on substituted benzoic acids, including fluorinated variants, provide insights into drug metabolism. For example, the metabolic fate of compounds like 2-, 3- and 4-fluorobenzoic acids have been investigated, highlighting the impact of fluorination on glucuronidation and glycine conjugation (Ghauri et al., 1992).

Synthesis of Fluoro-Containing Amino Acids

- Fluoro-containing amino acids such as N-benzyloxycarbonyl-2-amino-4,4-difluorobutyric acid methyl ester are synthesized using fluorinated benzoic acid derivatives. These compounds have applications in the development of potent inhibitors for various biological targets (Hu & Han, 2008).

Liquid Crystal Synthesis

- Fluorinated benzoic acids are employed in synthesizing liquid crystals with specific thermal and optical properties. For instance, achiral unsymmetrical bent-core liquid crystals derived from 2-methyl 3-amino-benzoic acid show promise in material science (Begum et al., 2013).

Antibacterial Agent Synthesis

- Fluorinated benzoic acid derivatives have been used in synthesizing new biologically active molecules with potential antibacterial properties, indicating their importance in pharmaceutical research (Holla, Bhat, & Shetty, 2003).

Development of Hypoglycemic Agents

- Hypoglycemic benzoic acid derivatives, including fluorinated compounds, are studied for their potential in treating diabetes, showcasing the significance of these compounds in medicinal chemistry (Grell et al., 1998).

Novel Syntheses

- Novel syntheses of fluorinated benzoic acids, including this compound, offer routes to structurally complex and functionally diverse compounds, essential in chemical research (Hai-juan, 2012).

Radiolabeled Compound Development

- The development of fluorine-18-labeled compounds using fluorinated benzoic acids demonstrates their utility in creating diagnostic agents for medical imaging (Lang et al., 1999).

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Mecanismo De Acción

Target of Action

It is known that this compound is used in the suzuki–miyaura coupling reaction , which suggests that its targets could be the reactants involved in this process.

Mode of Action

In the context of the suzuki–miyaura coupling reaction, this compound might interact with its targets through a process involving oxidative addition and transmetalation .

Biochemical Pathways

Given its use in the suzuki–miyaura coupling reaction , it can be inferred that it plays a role in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

It is known that this compound has high gastrointestinal absorption and is bbb permeant . Its lipophilicity (Log Po/w) is 1.69, which may impact its bioavailability .

Result of Action

Its involvement in the suzuki–miyaura coupling reaction suggests that it contributes to the formation of carbon-carbon bonds , which are crucial in many biological processes.

Action Environment

It is known that this compound is stable at room temperature , which suggests that it may be relatively stable under various environmental conditions.

Análisis Bioquímico

Biochemical Properties

It is known that benzoic acid derivatives can participate in various biochemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Molecular Mechanism

It is known that benzylic halides typically react via an SN2 pathway, while 2° and 3° benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Propiedades

IUPAC Name |

2-fluoro-4-(methoxycarbonylamino)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO4/c1-15-9(14)11-5-2-3-6(8(12)13)7(10)4-5/h2-4H,1H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOLRTRFNOBBAPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NC1=CC(=C(C=C1)C(=O)O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-[5-(2-chlorophenyl)furan-2-yl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B2469017.png)

![3-[(2,6-dimethylpyrimidin-4-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide](/img/structure/B2469020.png)

![1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2469027.png)

![3'-(3-Fluorophenyl)-1-(3-(trifluoromethyl)benzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2469032.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[cyclohexyl(methyl)sulfamoyl]benzamide](/img/structure/B2469035.png)